9-cis-Retinoate

説明

Historical Context of 9-cis-Retinoate Discovery and its Significance as a Retinoid X Receptor Ligand

While 9-cis-retinoic acid was synthesized and characterized in the 1950s, it wasn't until 1992 that its profound biological significance was unveiled. iarc.fr Two independent research groups identified 9-cis-retinoic acid as a high-affinity ligand for the retinoid X receptor (RXR), a member of the nuclear receptor superfamily. nih.govbioscientifica.com This discovery was pivotal because, unlike the previously characterized retinoic acid receptors (RARs) which bind all-trans-retinoic acid (atRA), RXRs did not show significant binding to atRA. nih.govbiologists.com This suggested the existence of a distinct signaling pathway.

The identification of this compound as an RXR agonist opened up a new dimension in understanding retinoid signaling. nih.gov RXRs are unique in their ability to form homodimers and also heterodimers with various other nuclear receptors, including RARs, the vitamin D receptor, thyroid hormone receptor, and peroxisome proliferator-activated receptors (PPARs). biologists.combioscientifica.com This places RXR, and by extension its ligand this compound, at a critical intersection of multiple signaling pathways that control a wide array of physiological processes such as cell proliferation, differentiation, and metabolism. researchgate.netaacrjournals.org

The status of 9-cis-retinoic acid as a true endogenous ligand for RXR has been a subject of debate, with some studies finding it difficult to detect in various tissues. bioscientifica.comresearchgate.net However, its identification in the pancreas and its production in cultured cells provide evidence for its existence in biological systems. nih.govpnas.org

Comparative Analysis of this compound and All-trans-Retinoic Acid Biological Specificity

The primary distinction between this compound and all-trans-retinoic acid (atRA) lies in their receptor binding specificity. While both isomers can bind to and activate retinoic acid receptors (RARs), only this compound binds with high affinity to retinoid X receptors (RXRs). aacrjournals.orgdrugbank.com All-trans-RA has a much lower affinity for RXRs. biologists.comashpublications.org This fundamental difference in receptor interaction dictates their distinct biological activities.

This differential receptor activation leads to the regulation of different sets of target genes. drugbank.comnih.gov The ability of this compound to activate RXR homodimers allows it to control genes that are unresponsive to atRA. biologists.com Furthermore, in the context of RAR-RXR heterodimers, the presence of a ligand for both receptors can lead to synergistic or distinct transcriptional responses compared to when only the RAR is activated by atRA.

In various experimental models, this compound has demonstrated different potencies and effects compared to atRA. For instance, in some neuroblastoma cell lines, this compound is a more potent inducer of differentiation and apoptosis. iarc.frnih.gov Conversely, in other contexts, such as the differentiation of spermatogonia in vitamin A-deficient mice, higher doses of this compound were required compared to atRA, a difference potentially attributable to faster metabolism of the 9-cis isomer. oup.com

The binding affinities of the two isomers to different RAR subtypes also show subtle variations. While both bind to RARα, RARβ, and RARγ, some studies suggest that RARγ may preferentially bind atRA over this compound. nih.govresearchgate.net These nuances in receptor binding and subsequent gene regulation underscore the specialized and sometimes overlapping roles of these two important retinoid isomers.

Interactive Data Table: Receptor Binding Specificity

| Compound | Binds to RARs | Binds to RXRs |

| This compound | Yes | Yes |

| All-trans-Retinoic Acid | Yes | No (or very low affinity) |

Interactive Data Table: Comparative Biological Effects

| Feature | This compound | All-trans-Retinoic Acid |

| Receptor Activation | RARs and RXRs | Primarily RARs |

| Neuroblastoma Cell Differentiation | More potent in some studies iarc.frnih.gov | Less potent in some studies iarc.frnih.gov |

| Spermatogonia Differentiation | Required higher doses in one study oup.com | Effective at lower doses in one study oup.com |

| Gene Regulation | Regulates a distinct and overlapping set of genes drugbank.comnih.gov | Regulates a specific set of genes via RARs drugbank.comnih.gov |

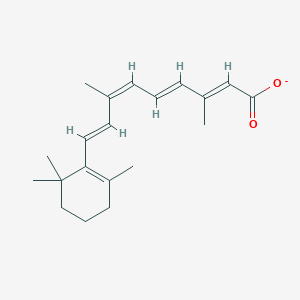

Structure

3D Structure

特性

分子式 |

C20H27O2- |

|---|---|

分子量 |

299.4 g/mol |

IUPAC名 |

(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |

InChI |

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/p-1/b9-6+,12-11+,15-8-,16-14+ |

InChIキー |

SHGAZHPCJJPHSC-ZVCIMWCZSA-M |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)[O-])C)C |

異性体SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)[O-])\C)/C |

正規SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)[O-])C)C |

製品の起源 |

United States |

Molecular Mechanisms of 9 Cis Retinoate Action

Retinoid Receptor Interactions with 9-cis-Retinoate

This compound is distinguished by its ability to bind with high affinity to both RAR and RXR subtypes. hmdb.canih.gov This dual specificity contrasts with other retinoids, such as all-trans-retinoic acid (atRA), which binds with high affinity only to RARs. hmdb.canih.gov This characteristic allows this compound to activate a broad spectrum of signaling pathways.

9-cis-Retinoic acid is recognized as a high-affinity natural ligand for the Retinoid X Receptor (RXR). uniprot.orguniprot.orgcapes.gov.br The binding of this compound to RXR is a critical step in activating this receptor, which functions as a central regulator in nuclear receptor signaling. rcsb.orgnih.gov Upon activation, RXR can form homodimers or, more commonly, heterodimers with a variety of other nuclear receptors, including RARs, the Vitamin D receptor (VDR), and thyroid hormone receptors (TRs). uniprot.orgwikipedia.orgnih.gov The binding of the ligand induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the subsequent recruitment of coactivator proteins, which ultimately facilitates the transcription of target genes. uniprot.orguniprot.orgembopress.org

The RXR family consists of three main subtypes: RXR-alpha (RXRα), RXR-beta (RXRβ), and RXR-gamma (RXRγ), encoded by the RXRA, RXRB, and RXRG genes, respectively. wikipedia.orggenecards.org Research has demonstrated that this compound is a potent activator for all three RXR subtypes. capes.gov.brnih.gov It binds with high affinity across the different isoforms. stemcell.comebi.ac.uk Trans-activation analyses have shown that this compound is up to 40 times more potent in activating mouse RXR subtypes compared to all-trans-retinoic acid. nih.gov

Table 1: Binding Affinities of this compound for RXR Subtypes

This table presents reported dissociation constants (Kd) and inhibition constants (Ki) for this compound with various RXR subtypes. Lower values indicate higher binding affinity.

| Receptor Subtype | Reported Affinity (nM) | Species/Assay | Reference |

| RXR isoforms | Ki: 3.8 - 12 | Not Specified | stemcell.com |

| RXRα | Kd: 5.1 | Zebrafish | |

| RXRγ | Kd: 10.8 | Zebrafish | |

| hRXRα-LBD | Kd: 14 ± 3 | Human | nih.gov |

The crystal structure of the human RXRα ligand-binding domain (LBD) in complex with this compound provides a detailed view of their interaction. rcsb.orgnih.govresearchgate.net A key finding from this structural analysis is the basis for RXR's exclusive selectivity for this compound over its all-trans isomer. rcsb.orgnih.govnih.gov The ligand-binding pocket of RXRα forces the this compound molecule into a more pronounced bend (approximately 70°) than what is observed in the RARγ pocket (approximately 60°). nih.gov The structural rigidity of all-trans-retinoic acid prevents it from adopting this sharply bent conformation, thus precluding its binding to RXR. nih.gov

Upon ligand binding, the RXR-LBD undergoes a significant conformational change. nih.govresearchgate.net A critical part of this change involves the repositioning of the C-terminal helix, known as helix 12 (H12) or the activation function-2 (AF-2) helix. nih.gov In the presence of this compound, H12 folds over the ligand-binding cavity, effectively sealing the ligand inside. nih.gov This "agonist conformation" is stabilized by a network of hydrophobic interactions between H12 and other helices of the LBD, namely H3, H4, H5, and H11. nih.gov This rearrangement creates a stable, functional surface on the receptor that is recognized by and binds to coactivator proteins. nih.gov

The binding of this compound to the RXRα ligand-binding domain is the first step in a process that culminates in the recruitment of coactivator proteins. The thermodynamics of the subsequent coactivator binding have been studied to understand the energetic drivers of RXR activation. Using isothermal titration calorimetry (ITC), the binding of a coactivator peptide (a fragment of GRIP-1) to the pre-formed RXRα-LBD:this compound complex was shown to be an enthalpically driven process, with a change in enthalpy (ΔH) of -9.2 kcal/mol at 25°C. nih.govnih.gov The Gibbs free energy (ΔG) for this interaction is approximately -8.5 kcal/mol and is notably independent of temperature, while a large negative change in heat capacity (ΔCp) of -401 cal/mol-K was observed. nih.govnih.govresearchgate.net

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies have provided insights into the dynamic changes within the receptor upon ligand and coactivator binding. The binding of this compound alone reduces the conformational flexibility of helices H3 and H11 in the LBD. researchgate.netrcsb.org The subsequent binding of the coactivator peptide further stabilizes the complex, significantly decreasing the dynamic movements of helices H3, H4, H11, and, crucially, the activation helix H12. nih.govnih.govresearchgate.net These findings illustrate that agonist binding not only induces a specific conformation but also alters the dynamic properties of the receptor to create a stable platform for coactivator recruitment and subsequent transcriptional activation.

Table 2: Thermodynamic Parameters for Coactivator (GRIP-1) Binding to the hRXRα-LBD:this compound Complex at 25°C

This table summarizes the energetic changes associated with the recruitment of a coactivator peptide to the agonist-bound RXRα, highlighting the favorability of the interaction.

| Thermodynamic Parameter | Value | Unit | Reference |

| ΔG (Gibbs Free Energy) | -8.5 | kcal/mol | nih.govnih.gov |

| ΔH (Enthalpy Change) | -9.2 | kcal/mol | nih.govnih.gov |

| ΔCp (Heat Capacity Change) | -401 | cal/mol-K | nih.govnih.govresearchgate.net |

In addition to its role as an RXR ligand, this compound also functions as a potent agonist for the Retinoic Acid Receptor (RAR) family. hmdb.caiarc.fr This dual activity is a defining feature of the compound. hmdb.ca

This compound demonstrates pan-agonistic activity, meaning it can bind to and activate all three subtypes of the Retinoic Acid Receptor: RAR-alpha (RARα), RAR-beta (RARβ), and RAR-gamma (RARγ). stemcell.comebi.ac.uk Its binding affinity for RAR isoforms is high, with reported inhibition constant (Ki) values in the nanomolar range. stemcell.com Consequently, this compound is often described as a pan-RAR/pan-RXR agonist, capable of initiating signaling through both the RAR and RXR pathways. news-medical.net

Table 3: Binding Affinities of this compound for RAR Subtypes

This table presents the reported inhibition constants (Ki) for this compound across the RAR subtypes, demonstrating its pan-agonistic profile.

| Receptor Subtype | Reported Affinity (nM) | Reference |

| RAR isoforms | Ki: 0.5 - 27 | stemcell.com |

Nuclear Receptor Heterodimerization and this compound

Obligatory Partnership of RXR in Heterodimeric Complexes

The Retinoid X Receptor (RXR) is a central player in the nuclear receptor superfamily, primarily because it forms heterodimers with numerous other nuclear receptors. researchgate.netwikipedia.org This partnership is often essential for the partner receptor to bind to DNA and carry out its transcriptional regulatory functions. researchgate.net Many nuclear receptors rely on RXR to form functional heterodimers that can bind to specific DNA sequences known as hormone response elements (HREs). researchgate.net This obligatory partnership positions RXR as a master regulator, integrating various signaling pathways. researchgate.netnih.gov

This compound-Mediated Activation of RAR/RXR Heterodimers

A well-studied example of RXR heterodimerization is its complex with the Retinoic Acid Receptor (RAR). nih.gov While all-trans-retinoic acid (atRA) is the specific ligand for RAR, this compound can bind to and activate both RAR and RXR. hmdb.ca The binding of this compound to the RAR/RXR heterodimer induces a conformational change in the receptor complex. nih.gov This alteration facilitates the release of corepressor proteins and the recruitment of coactivator proteins, which is a critical step for initiating gene transcription. uniprot.orguniprot.org The ability of this compound to activate both components of the heterodimer leads to a robust and synergistic activation of genes involved in processes like cell growth and differentiation. diva-portal.org

Interplay of this compound with RXR Heterodimers involving other Nuclear Receptors (e.g., VDR, TR, PPAR, LXR, FXR, CAR, PXR, ER)

The influence of this compound extends to a wide array of RXR heterodimers, thereby connecting retinoid signaling with other vital metabolic and signaling pathways. nih.govebi.ac.uk The effect of this compound binding to the RXR subunit can vary depending on the partner receptor.

VDR/RXR (Vitamin D Receptor/RXR): The presence of this compound can enhance the transcriptional response of the VDR/RXR heterodimer to its primary ligand, 1,25-dihydroxyvitamin D3. embopress.org

TR/RXR (Thyroid Hormone Receptor/RXR): this compound can work in concert with thyroid hormones to activate gene expression through the TR/RXR complex. nih.gov However, in the absence of the thyroid hormone, the TR can repress the activity induced by this compound. nih.gov

PPAR/RXR (Peroxisome Proliferator-Activated Receptor/RXR): The activation of RXR by this compound can synergistically enhance the activity of PPARs in response to their ligands, such as fatty acids. nih.govnih.gov

LXR/RXR (Liver X Receptor/RXR): The activity of the LXR/RXR heterodimer, which is involved in cholesterol metabolism, can be potentiated by this compound. frontiersin.org

FXR/RXR (Farnesoid X Receptor/RXR): This complex, which is crucial for bile acid metabolism, can be activated by ligands for either receptor, and the presence of both can lead to a more potent response. nih.gov

CAR/RXR (Constitutive Androstane Receptor/RXR) and PXR/RXR (Pregnane X Receptor/RXR): These heterodimers are involved in the detoxification of foreign substances. The activity of these complexes can be modulated by this compound. ebi.ac.uk

ER/RXR (Estrogen Receptor/RXR): Interactions between the estrogen receptor and RXR have been noted, suggesting a potential for crosstalk between their respective signaling pathways that could be influenced by this compound. wikipedia.org

Table 1: Interplay of this compound with Various RXR Heterodimers

| Heterodimer Partner | Primary Ligand(s) | Key Biological Function | Effect of this compound on Heterodimer Activity |

|---|---|---|---|

| RAR | All-trans-retinoic acid | Cell differentiation, growth | Synergistic activation |

| VDR | 1,25-dihydroxyvitamin D3 | Calcium homeostasis | Potentiates activation |

| TR | Thyroid hormones | Metabolism, development | Synergistic activation |

| PPAR | Fatty acids, eicosanoids | Lipid metabolism | Synergistic activation |

| LXR | Oxysterols | Cholesterol homeostasis | Synergistic activation |

| FXR | Bile acids | Bile acid metabolism | Permissive activation |

| CAR | Androstanes, phenobarbital | Xenobiotic metabolism | Modulatory |

| PXR | Steroids, xenobiotics | Xenobiotic metabolism | Modulatory |

| ER | Estrogens | Reproduction, development | Potential for crosstalk |

Allosteric Communication and Conditional Permissiveness within RXR Heterodimeric Complexes by this compound

The functional outcomes of this compound binding to RXR heterodimers are governed by allosteric communication, where ligand binding at one site influences the partner receptor's properties. nih.govrsc.org This leads to different modes of activation, often categorized as permissive, non-permissive, or conditionally permissive. frontiersin.orgnih.gov

Permissive Heterodimers: In complexes like PPAR/RXR, LXR/RXR, and FXR/RXR, the binding of an RXR-specific ligand such as this compound is sufficient to activate transcription, even without a ligand for the partner receptor. nih.govoup.com

Non-permissive Heterodimers: In heterodimers such as TR/RXR and VDR/RXR, the complex is generally not activated by an RXR ligand alone. frontiersin.orgnih.gov The partner receptor's ligand is required to relieve repression and allow for transcriptional activation.

Conditionally Permissive Heterodimers: The RAR/RXR heterodimer is a classic example of conditional permissiveness. frontiersin.orgnih.gov While the RAR ligand is the primary activator, the presence of an RXR ligand can further enhance the transcriptional response. diva-portal.orgoup.com

Transcriptional Regulation and Gene Expression Modulation by this compound

Ligand-Dependent Transcriptional Factor Activity of this compound-Activated Receptors

The activation of nuclear receptors by this compound is a ligand-dependent process. nih.gov In the absence of a ligand, RXR heterodimers are often bound to DNA in a repressive state, associated with corepressor proteins. uniprot.orguniprot.orguniprot.org The binding of this compound to the ligand-binding domain of the receptor induces a conformational change. nih.gov This change leads to the dissociation of corepressors and the recruitment of coactivator proteins. uniprot.orguniprot.org These coactivators then connect the receptor complex to the general transcription machinery, leading to the initiation of target gene transcription. nih.gov

Table 2: Key Steps in Ligand-Dependent Transcriptional Activation by this compound

| Step | Molecular Event | Key Proteins Involved | Outcome |

|---|---|---|---|

| 1. Ligand Binding | This compound binds to the ligand-binding domain of RXR (and its partner). | RXR, Partner Receptor | Conformational change in the receptor complex. |

| 2. Corepressor Release | The conformational change leads to the dissociation of corepressor proteins. | NCoR, SMRT | Alleviation of transcriptional repression. |

| 3. Coactivator Recruitment | The altered receptor surface recruits coactivator complexes. | p160 family, CBP/p300 | Formation of a transcriptionally active complex. |

| 4. Transcription Initiation | The coactivator complex facilitates the assembly of the basal transcription machinery. | RNA Polymerase II | Synthesis of messenger RNA (mRNA). |

The biological effects of this compound, a derivative of vitamin A, are primarily mediated through its interaction with two types of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). hmdb.ca This compound is a high-affinity ligand for both RARs and RXRs, allowing it to regulate the expression of a wide array of genes involved in critical cellular processes. hmdb.cabio-gems.com The binding of this compound to these receptors initiates a cascade of molecular events, including the recruitment of coregulator proteins, which ultimately modulates gene transcription.

Coactivator Association

Upon binding this compound, RXRs, often in the form of heterodimers with other nuclear receptors like RARs or peroxisome proliferator-activated receptors (PPARs), undergo a conformational change. uniprot.orgnih.gov This change facilitates the recruitment of coactivator proteins, which are essential for enhancing gene transcription. Notable coactivators that associate with these receptor complexes in response to this compound include:

p160 Family Proteins: This family of coactivators, which includes Steroid Receptor Coactivator-1 (SRC-1), SRC-2 (also known as TIF2 or GRIP-1), and SRC-3 (also known as AIB1 or p/CIP), plays a significant role in mediating the transcriptional activity of nuclear receptors. nih.gov Their recruitment to the receptor-ligand complex is a key step in initiating gene expression.

PELP1: Proline-, glutamic acid-, and leucine-rich protein 1 (PELP1) has been identified as a coactivator for RXRα. nih.gov Studies have shown that this compound upregulates the expression of PELP1, which in turn enhances the transactivation function of RXRα. nih.gov PELP1 is a direct binding partner of RXRα and stabilizes the formation of RXRα homodimers on their target DNA sequences. nih.gov

DRIP205: Also known as TRAP220, this protein is a component of the Vitamin D Receptor-Interacting Protein (DRIP) complex, which functions as a coactivator for various nuclear receptors, including those activated by this compound.

The association of these coactivators with the this compound-bound receptor complex leads to the recruitment of the basal transcription machinery and histone acetyltransferases (HATs), resulting in chromatin decompaction and transcriptional activation.

Corepressor Release and Chromatin Remodeling

In the absence of a ligand, nuclear receptors like RXR-RAR heterodimers are often bound to corepressor proteins, such as SMRT (silencing mediator of retinoic acid and thyroid hormone receptor) and NCoR (nuclear receptor corepressor). uniprot.org This association leads to the recruitment of histone deacetylases (HDACs), which maintain a condensed chromatin structure, thereby repressing gene transcription. researchgate.net

The binding of this compound to the RXR component of the heterodimer can induce a conformational change that leads to the dissociation of these corepressor complexes. uniprot.orgnih.gov This release of corepressors is a critical step that allows for the subsequent binding of coactivator complexes. uniprot.org The switch from corepressor to coactivator binding, triggered by the ligand, is a fundamental mechanism of transcriptional regulation by this compound. This process of chromatin remodeling, shifting from a repressive to an active state, is essential for the expression of target genes.

Regulation of Specific Gene Targets by this compound

The activation of RAR and RXR by this compound leads to the regulation of a diverse set of genes that control fundamental cellular activities. ontosight.ai This regulation is highly specific and context-dependent, influencing cellular growth, differentiation, metabolism, and immune responses.

Modulation of Genes Involved in Cellular Growth and Differentiation

This compound plays a crucial role in controlling cell proliferation and differentiation across various cell types. bio-gems.comontosight.aimpbio.com It can inhibit the growth of certain cancer cell lines and induce them to differentiate. drugbank.comiarc.fr For instance, in some leukemia cell lines, this compound has been shown to induce differentiation. nih.gov It also influences the development and differentiation of cells in the skin, nervous system, and immune system. ontosight.ai In human bone marrow stromal cells, this compound enhances the mRNA levels of macrophage colony-stimulating factor (M-CSF) and granulocyte-macrophage colony-stimulating factor (GM-CSF), cytokines that regulate hematopoiesis. nih.gov

| Cell Type | Effect of this compound | Gene Regulation |

| Leukemia Cells | Induces differentiation | - |

| Bone Marrow Stromal Cells | Enhanced cytokine production | Upregulation of M-CSF and GM-CSF mRNA |

| Oligodendrocyte Precursor Cells | Promotes differentiation and myelination | - |

Influence on Metabolic Gene Expression Pathways

This compound has a significant impact on metabolic pathways, particularly lipid metabolism. ontosight.ai It activates the RXR-PPAR heterodimer, a key transcriptional regulator of genes involved in fatty acid oxidation. nih.govnih.gov This activation leads to the induction of genes such as acyl-CoA oxidase. nih.gov Furthermore, this compound has been reported to inhibit the synthesis of fatty acids and sterols in hepatocytes. bio-gems.com It also plays a role in regulating lipid metabolism and glucose homeostasis. ontosight.ai Studies have shown that this compound can regulate the expression of cytochrome P450 enzymes, which are involved in the metabolism of various compounds. ontosight.aiebi.ac.uk

| Metabolic Pathway | Key Gene/Protein Target | Effect of this compound |

| Fatty Acid Oxidation | Acyl-CoA Oxidase | Upregulation |

| Fatty Acid and Sterol Synthesis | - | Inhibition |

| Lipid and Glucose Homeostasis | - | Regulation |

| Xenobiotic Metabolism | Cytochrome P450 3A4 (CYP3A4) | Induction via RXR/VDR |

Immunomodulatory Gene Regulation

This compound exerts complex and context-dependent effects on the immune system by regulating the expression of genes involved in inflammation and immune cell function. ontosight.ainih.gov In certain contexts, it can promote anti-inflammatory responses. However, recent research has also shown that in specific cell types, such as Sertoli cells, this compound can inhibit the expression of immunosuppressive genes and enhance the expression of pro-inflammatory factors. nih.gov This dual role highlights the intricate nature of its immunomodulatory functions. It has also been shown to play a role in attenuating the innate immune response to viral infections, potentially by negatively regulating the transcription of antiviral genes like type I interferons. uniprot.org

| Immune Cell/Tissue | Effect of this compound | Gene Regulation |

| Sertoli Cells | Inhibition of immunosuppressive function | Downregulation of immunosuppressive genes, upregulation of pro-inflammatory factors |

| General Immune Response | Attenuation of innate immune response to viruses | Potential negative regulation of type I IFN genes |

Developmental Gene Activation and Repression by this compound

This compound, an isomer of retinoic acid, is a pivotal signaling molecule in embryonic development, exerting its influence by modulating the expression of a wide array of developmental genes. Its mechanism of action is primarily mediated through two classes of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). nih.govswarthmore.edu this compound is a high-affinity ligand for both RAR and RXR subtypes. swarthmore.edubiologists.com Upon ligand binding, these receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the regulatory regions of target genes. biologists.comnih.govuniprot.org This interaction with RAREs allows the receptor complex to either activate or repress gene transcription, thereby controlling critical developmental processes.

Gene Activation:

A primary role of this compound is the activation of genes essential for morphogenesis and patterning. The Hox gene family, which is fundamental for establishing the body plan along the antero-posterior axis, is a major target of this compound signaling. mdpi.comnih.gov In human embryonal carcinoma cells, this compound, along with all-trans-retinoic acid, induces the sequential activation of HOX gene clusters in a 3' to 5' order, a pattern that recapitulates their activation during early embryogenesis. nih.gov The level and timing of retinoic acid signaling are thought to determine the anterior expression boundaries of different Hox genes in the developing hindbrain. biologists.com

Specific RAREs have been identified within the enhancer regions of several Hox genes, mediating their induction by retinoids. swarthmore.edubiologists.com For instance, the activation of Hox genes from paralogue groups 1 and 4, such as Hoxa1, Hoxb1, Hoxb4, and HOXD4, is driven by RAR/RXR heterodimers binding to these enhancer elements. biologists.comnih.gov The regulation of the human HOXD4 gene involves a distal enhancer element that confers responsiveness to retinoic acid. nih.gov This activation is a complex process involving not just RARs but also other transcription factors that collectively ensure the proper function of the enhancer. nih.gov

Beyond the Hox family, this compound also regulates other developmental genes. It can induce the expression of the retinoic acid receptor β (RARβ) gene, which itself plays a role in hindbrain development. biologists.comphysiology.org

Table 1: Examples of Developmental Genes Activated by this compound This table is interactive. You can sort and filter the data.

| Gene | Biological Context | Observed Effect | Reference |

|---|---|---|---|

| HOX Gene Clusters | Human Embryonal Carcinoma Cells (NT2/D1) | Sequential activation in a 3' to 5' cascade, mimicking early embryogenesis. | nih.gov |

| HOXD4 | Human Embryonal Carcinoma Cells (NT2/D1) | Induced via a distal enhancer element responsive to RARs. | nih.gov |

| Hoxb4 | Mouse Embryo Hindbrain | Induction mediated by RAR/RXR heterodimers binding to RAREs. | biologists.com |

| RARβ | Quail Embryo | Expression is induced by various retinoids, including this compound, to rescue development. | physiology.org |

Gene Repression:

The regulatory role of this compound is not limited to gene activation. The RAR/RXR heterodimer can also function as a transcriptional repressor. In the absence of a ligand, the receptor complex binds to RAREs and recruits a suite of corepressor proteins. nih.govuniprot.org This corepressor complex leads to chromatin condensation and transcriptional silencing of the target gene. uniprot.org The binding of a ligand like this compound can trigger a conformational change in the receptor, causing the dissociation of the corepressor complex and thereby alleviating the repression. uniprot.orgoup.com This de-repression mechanism is a critical aspect of gene regulation. For example, in the context of the thyroid hormone receptor (TR)-RXR heterodimer, this compound binding to RXR induces the release of corepressors, modulating the transcriptional activity of TR. oup.com

Active repression by unliganded receptors is biologically crucial; it is required for correct head formation in vertebrate embryos by preventing the premature or ectopic expression of posterior-patterning genes in the anterior region. nih.gov

Furthermore, this compound can actively repress the expression of specific genes to influence developmental outcomes. In bovine oocytes, this compound was shown to attenuate the expression of Tumor Necrosis Factor-α (TNF-α) mRNA. nih.gov This repressive action is beneficial, as it improves the oocyte's developmental competence and the quality of the resulting embryo. nih.gov

Table 2: Examples of Developmental Genes Repressed by this compound This table is interactive. You can sort and filter the data.

| Gene | Biological Context | Observed Effect | Reference |

|---|---|---|---|

| Tumor Necrosis Factor-α (TNF-α) | Bovine Oocytes and Blastocysts | Attenuated mRNA expression, leading to improved oocyte competence and embryo quality. | nih.gov |

| Phosphodiesterase 4A (PDE4A) | Adrenocortical Carcinoma Xenograft Model | Down-regulation of mRNA expression in response to combined treatment with this compound and mitotane (B1677208). | e-century.us |

MicroRNA Expression Regulation by this compound

In addition to directly regulating protein-coding genes, this compound exerts control over developmental processes by modulating the expression of microRNAs (miRNAs). nih.govnih.gov MiRNAs are small non-coding RNA molecules that play crucial roles in post-transcriptional gene regulation, typically by binding to messenger RNA (mRNA) transcripts, leading to their degradation or translational repression. nih.gov The regulation of miRNA expression by this compound adds another intricate layer to its molecular mechanism of action.

Research has demonstrated that this compound can either increase or decrease the expression of specific miRNAs in various cellular contexts, and this regulation is often dependent on RAR and RXR signaling. nih.gov For instance, in pancreatic β-cells and 3T3-L1 pre-adipocytes, this compound treatment leads to a significant increase in the expression of miR-375. nih.gov This upregulation of miR-375 is concurrently associated with a decrease in the expression of its target gene, myotrophin (Mtpn), at both the mRNA and protein levels. nih.gov The use of receptor antagonists confirmed that this effect is under the control of RARs and RXRs. nih.gov

In the context of neural differentiation, retinoic acid is known to upregulate miR-9 and miR-103. plos.org These miRNAs act to restrain the expression of the differentiation inhibitor ID2, thereby promoting neuronal differentiation. plos.orgmdpi.com Conversely, in some contexts, this compound can lead to a reduction in miRNA levels. In a mouse xenograft model of adrenocortical carcinoma, a combination treatment including this compound significantly reduced the levels of circulating hsa-miR-483-5p. nih.gove-century.us

The response of a given miRNA to this compound can also be species-specific. While miR-9 is upregulated by retinoic acid in human and mouse cell lines during neuronal differentiation, it was found to be downregulated in the central nervous system of the mollusc Lymnaea stagnalis during retinoic acid-induced regeneration. mdpi.com These findings highlight the context-dependent and evolutionarily diverse roles of this compound in miRNA-mediated gene regulation.

Table 3: Examples of MicroRNA Expression Regulated by this compound This table is interactive. You can sort and filter the data.

| MicroRNA | Regulation | Biological Context | Functional Consequence/Associated Gene Target | Reference |

|---|---|---|---|---|

| miR-375 | Upregulated | Pancreatic β-cells (INS-1 832/13), Pre-adipocytes (3T3-L1) | Associated with decreased expression of myotrophin (Mtpn). | nih.gov |

| hsa-miR-483-5p | Downregulated | Adrenocortical Carcinoma Xenograft Model (circulating) | Reduced levels associated with combined 9-cis-RA and mitotane treatment. | nih.gove-century.us |

| miR-9 | Upregulated | Neuroblastoma Cells (RA-induced differentiation) | Targets and inhibits the differentiation inhibitor ID2. | plos.orgmdpi.com |

| miR-103 | Upregulated | Neuroblastoma Cells (RA-induced differentiation) | Targets and inhibits the differentiation inhibitor ID2. | plos.orgmdpi.com |

| miR-9 | Downregulated | Snail (Lymnaea stagnalis) CNS (RA-treated) | Suggests distinct roles and responses to RA compared to vertebrates. | mdpi.com |

Cellular and Biological Processes Modulated by 9 Cis Retinoate

Regulation of Cellular Proliferation and Differentiation by 9-cis-Retinoate

This compound is a potent modulator of cell growth and maturation, with its effects being highly dependent on the specific cell type. iarc.fr In numerous studies, it has been shown to inhibit the proliferation of various cancer cell lines. stemcell.comscbt.com This inhibition is often accompanied by the induction of cellular differentiation, a process where cells mature to acquire specialized functions, and in some cases, apoptosis or programmed cell death. nih.goviarc.fr

Induction of Cell Cycle Arrest Mechanisms in vitro

A key mechanism through which this compound curbs cellular proliferation is by inducing cell cycle arrest, often in the G1 or G0/G1 phase. iarc.fr This halt in the cell cycle prevents cells from proceeding to the DNA synthesis (S) phase, thereby stopping their division.

For instance, in several breast cancer cell lines with estrogen receptors, this compound treatment leads to an accumulation of cells in the G1 phase. iarc.fr Similarly, it can arrest the growth of a large panel of Epstein-Barr virus-immortalized lymphoblastoid cell lines in the G0/G1 phase. iarc.fr In the gastric carcinoma cell line MGC803, this compound induces G1 phase arrest by down-regulating the expression of key cell cycle proteins, Cyclin D1 and CDK4. nih.gov However, it's noteworthy that in some gastric cancer cell lines, growth inhibition by this compound occurs without a G0/G1 arrest, suggesting the involvement of alternative mechanisms. iarc.fr

| Cell Line | Effect of this compound on Cell Cycle | Key Molecular Changes |

| Estrogen Receptor-Positive Breast Cancer Cells | Accumulation in G1 phase | Down-regulation of ER mRNA and protein |

| Epstein-Barr Virus-Immortalized Lymphoblastoid Cells | Arrest in G0/G1 phase | Not specified |

| MGC803 (Gastric Carcinoma) | G1 phase arrest | Down-regulation of Cyclin D1 and CDK4 |

Apoptosis Induction Pathways by this compound

This compound can trigger apoptosis in various cell types through distinct molecular pathways. In some instances, the induction of apoptosis is a direct consequence of treatment, while in others, it is observed after the withdrawal of the compound following a period of differentiation. capes.gov.br

One of the key pathways involves the regulation of the Bcl-2 family of proteins. In pancreatic adenocarcinoma cells, this compound-induced apoptosis is associated with altered expression of Bcl-2 family members and the activation of caspases. sgul.ac.uk The activation of retinoic acid receptor-gamma (RAR-γ) appears to be crucial for this process. sgul.ac.uknih.gov

Another significant pathway is the modulation of the Fas/FasL system. In T-cell hybridomas, this compound inhibits activation-induced apoptosis by blocking the expression of Fas ligand (FasL) at the mRNA level. nih.gov This inhibitory effect requires the activation of both RAR and RXR signaling pathways. nih.gov

Furthermore, in human promyelocytic leukemia HL-60 cells, the induction of apoptosis by this compound correlates with an increase in the activity of tissue transglutaminase (type II). nih.gov In N-type neuroblastoma cells, a significant level of apoptosis is observed when the cells are cultured in the absence of this compound after an initial treatment period, an effect not seen with all-trans-retinoic acid. capes.gov.br

| Cell Type | Apoptosis Induction Mechanism | Key Mediators |

| Pancreatic Adenocarcinoma Cells | Altered expression of Bcl-2 family proteins and caspase activation | RAR-γ |

| T-cell Hybridomas | Inhibition of Fas Ligand (FasL) expression | RAR and RXR |

| HL-60 (Promyelocytic Leukemia) | Increased tissue transglutaminase (type II) activity | Tissue transglutaminase |

| N-type Neuroblastoma Cells | Induced upon withdrawal after initial treatment | Specific to 9-cis-retinoic acid |

Promotion of Cellular Differentiation in Specific Cell Lineages

This compound is a potent inducer of cellular differentiation across various cell lineages, guiding them toward a more mature and specialized state. stemcell.comscbt.com

In the context of neuroblastoma, this compound has demonstrated significant potential in promoting neuronal differentiation. asm.orgmdpi.com It is considered one of the most potent isomers of retinoic acid for inducing the differentiation of neuroblastoma cells in vitro. mdpi.com Treatment of neuroblastoma cell lines, such as SH-SY5Y, with this compound leads to sustained morphological differentiation and an inhibition of proliferation. Compared to all-trans-retinoic acid (ATRA), this compound can induce the morphological signs of neuronal differentiation more rapidly in MYCN amplified cells and causes a more significant decrease in cell proliferation in MYCN non-amplified cells. mdpi.com It also leads to a greater expression of neuroblastoma differentiation markers like acetylcholine (B1216132) esterase (AChE) and a decrease in the expression of the MYCN oncogene. mdpi.com

This compound plays a crucial role in the regulation of spermatogenesis, the process of sperm cell development. In vitamin A-deficient mice, where spermatogenesis is halted, the administration of this compound can stimulate the differentiation and subsequent proliferation of arrested A spermatogonia. researchgate.netnih.gov This effect is believed to be mediated, at least in part, through the transient induction of the retinoic acid receptor beta (RARβ) mRNA expression. researchgate.net Retinoic acid signaling is essential for the transition of undifferentiated spermatogonia to differentiated spermatogonia. mdpi.com

In colorectal cancer (CRC), retinoic acid signaling is implicated in driving differentiation toward the absorptive lineage of intestinal cells. ru.nl Activation of both RAR and RXR can enhance the transcription of genes specific to enterocytes. ru.nl Studies on colon cancer cell lines have shown that retinoic acid can decrease the growth of ALDH+ colon cancer stem cells and promote their differentiation. oncotarget.com this compound, by binding to RXR, can influence this differentiation process. oncotarget.com

Keratinocyte Proliferation and Differentiation Control

This compound exerts significant control over the proliferation and differentiation of keratinocytes, the primary cells constituting the epidermis. Research indicates that, similar to other retinoids, this compound generally inhibits the proliferation of keratinocytes. iarc.frnih.gov Studies using cultured human epidermal keratinocytes have demonstrated that this compound, along with all-trans-retinoic acid (atRA), can suppress cell growth. drugbank.comkarger.com While both isomers inhibit proliferation, atRA has been observed to be slightly more potent in this regard. drugbank.com

The influence of this compound extends to the complex process of keratinocyte differentiation. It has been shown to modulate the expression of various keratins, which are key structural proteins in the epidermis. mdpi.com For instance, supplementation with retinoids, including this compound, in keratinocyte cultures leads to an increased expression of keratins 7, 13, 15, and 19, while reducing the expression of keratins 1, 5, 6, 10, and 14. mdpi.com This modulation of keratin (B1170402) expression signifies a shift in the differentiation program of these cells.

In studies comparing its effects with atRA, this compound was found to be slightly less potent in regulating the biological activity of HaCaT keratinocytes, an immortalized human keratinocyte cell line. drugbank.com Both retinoids inhibit cell proliferation and induce the expression of cellular retinoic acid binding protein II (CRABP II) mRNA and cytokeratin 19. drugbank.com Furthermore, in combination with 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), a potent regulator of keratinocyte differentiation, this compound can reverse the pro-differentiating effects of 1,25(OH)2D3, leading to a net inhibition of differentiation. karger.com

Interactive Table: Effects of this compound on Keratinocyte Regulation

| Process | Effect of this compound | Key Findings | References |

| Proliferation | Inhibition | Slightly less potent than all-trans-retinoic acid (atRA). drugbank.com Partially counteracts the antiproliferative effect of 1,25(OH)2D3 when used in combination. karger.com | iarc.frnih.govdrugbank.comkarger.com |

| Differentiation | Modulation/Inhibition | Reverses the pro-differentiating effect of 1,25(OH)2D3. karger.com Regulates the expression of multiple keratin proteins. mdpi.com | karger.commdpi.com |

| Gene Expression | Upregulation | Induces cellular retinoic acid binding protein II (CRABP II) mRNA and cytokeratin 19 expression. drugbank.com | drugbank.com |

Impact on Embryonic Cell Development in vitro

This compound plays a crucial role in the in vitro development and differentiation of various embryonic and stem cells. It is a vital regulator of embryonic growth and cell differentiation. researchgate.netmdpi.com Its effects are mediated through the activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are involved in the expression of numerous genes critical for development. stemcell.com

Studies on neural stem cells (NSCs) have shown that this compound can influence their differentiation. In cultured rat neural stem cells, it increases the number of derived neurons. stemcell.com Furthermore, it promotes the differentiation of oligodendrocyte precursor cells (OPCs) and enhances myelination in cell cultures and mouse cerebellar slices. stemcell.comsums.ac.ir Research suggests that this compound, in conjunction with 1,25-dihydroxyvitamin D3, can improve the differentiation of NSCs into oligodendrocytes by inhibiting the Notch and Wnt signaling pathways. sums.ac.ir In human neural stem cell models, exposure to this compound concentration-dependently increased the gene expression of retinoic acid receptors and the metabolizing enzyme CYP26A1. muni.cz

In the context of early embryonic development, this compound has been shown to have positive effects. Supplementation of in vitro maturation (IVM) media with this compound enhances blastocyst development rates and quality in bovine models. researchgate.net It has been observed to increase the total number of blastomeres while influencing the number of apoptotic cells within the blastocyst. researchgate.net In buffalo oocytes, a low concentration of this compound in the IVM medium led to a higher oocyte maturation rate and an increased cleavage rate. mdpi.com It also plays a role in the development of embryonic pancreatic tissue, inducing the formation of pancreatic ducts in embryonic mouse pancreas grown in collagen gel. stemcell.com

Metabolic Regulatory Roles of this compound

Influence on Lipid Metabolism Pathways and Gene Expression

This compound is a significant modulator of lipid metabolism, primarily through its activation of nuclear receptors that regulate gene expression. It functions as a high-affinity ligand for Retinoid X Receptors (RXRs). nih.gov RXRs can form heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid homeostasis. nih.gov

The PPAR-RXRα heterodimer can be activated by this compound, leading to the induction of gene expression for enzymes involved in the β-oxidation of fatty acids, such as acyl-CoA oxidase. nih.gov This demonstrates a coupling of the retinoid and peroxisome proliferator signaling pathways, providing a mechanism for this compound to function as a hypolipidemic agent. nih.gov

Research has also shown that both all-trans-retinoic acid and this compound can lead to the upregulation of genes involved in de novo fatty acid biosynthesis, including Srebf1, Acaca, Fasn, Scd1, and Scd2. biorxiv.org This stimulation of RXR prompts the expression of these key enzymes. biorxiv.org Furthermore, studies in mice lacking Cellular retinol-binding protein type I (CrbpI) showed an increased rate of fatty acid oxidation and resistance to obesity when fed a high-fat diet, a condition linked to altered this compound levels. tandfonline.com

Interactive Table: Genes in Lipid Metabolism Regulated by this compound

| Gene | Function | Effect of this compound | References |

| Acyl-CoA Oxidase (AOX) | Peroxisomal β-oxidation of fatty acids | Upregulation (via PPAR-RXRα) | nih.gov |

| Srebf1 | Sterol Regulatory Element-Binding Protein 1 | Upregulation | biorxiv.org |

| Acaca | Acetyl-CoA Carboxylase Alpha | Upregulation | biorxiv.org |

| Fasn | Fatty Acid Synthase | Upregulation | biorxiv.org |

| Scd1/Scd2 | Stearoyl-CoA Desaturase 1/2 | Upregulation | biorxiv.org |

Regulation of Glucose Homeostasis and Insulin (B600854) Secretion Mechanisms

This compound has been identified as a pancreas-specific autacoid that plays a significant role in regulating glucose homeostasis and insulin secretion. nih.govpnas.org Its levels in the pancreas have been shown to vary inversely with serum insulin, decreasing after feeding and glucose administration. nih.govpnas.orgamegroups.org

A primary function of this compound is to attenuate glucose-stimulated insulin secretion (GSIS). nih.govpnas.orgamegroups.org This effect is rapid, occurring within 15 minutes in isolated mouse islets and a rat β-cell line. nih.govpnas.org The mechanism for this rapid attenuation involves the reduction of glucose transporter type 2 (Glut2) and glucokinase (GK) activities, which are crucial for glucose sensing in pancreatic β-cells. nih.govpnas.orgamegroups.org

In addition to its acute effects, this compound also modulates the expression of key transcription factors involved in β-cell function and development. It has been shown to significantly reduce the mRNA expression of Pdx-1 (Pancreatic and duodenal homeobox 1) and HNF4α (Hepatocyte nuclear factor 4 alpha). nih.govpnas.orgamegroups.org Dysregulation of these genes is associated with forms of maturity-onset diabetes of the young (MODY). nih.govpnas.org

Studies in mouse models have further elucidated its role. Mice with reduced β-cell numbers have lower levels of pancreatic this compound, while models of glucose intolerance and β-cell hypertrophy, such as diet-induced obese mice, exhibit abnormally high levels. nih.govpnas.org Furthermore, mice deficient in Cellular retinol-binding protein type I (CrbpI) have elevated pancreatic this compound, leading to impaired GSIS, hyperglycemia, and increased glucagon (B607659) secretion. tandfonline.comamegroups.org These findings establish that normal endocrine pancreas function and glucose homeostasis depend on the careful modulation of pancreatic this compound levels. tandfonline.comamegroups.org

Interactions with Cytochrome P450 Systems in Metabolic Processes

The metabolism of this compound is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are crucial for its degradation and clearance. ontosight.ai This metabolic process mainly occurs in the liver. ontosight.ai The inactivation of this compound involves its conversion into more polar metabolites, such as 4-hydroxy and 4-oxo derivatives, which can then be excreted. ontosight.ainih.gov

Specific human CYP enzymes have been identified as being active in the metabolism of this compound. nih.gov Studies using human liver microsomes and microsomes expressing single CYP enzymes have pinpointed CYPs 2C9, 2C8, and 3A4 as the primary enzymes involved in the metabolism of this compound in adults. nih.gov CYP2C9 shows the highest activity in forming 4-OH-9-cis-RA, followed by CYP2C8. nih.gov The fetal CYP isoform, CYP3A7, has also been identified as being very active in its metabolism. nih.gov

Inhibitor studies have confirmed the roles of these enzymes. The formation of 4-OH-9-cis-RA in human liver microsomes is significantly inhibited by sulfaphenazole (B1682705) (a CYP2C9 inhibitor) and quercetin (B1663063) (a CYP2C8 inhibitor), with ketoconazole (B1673606) and troleandomycin (B1681591) (CYP3A4 inhibitors) also showing inhibitory effects. nih.gov Crystal structure analysis of P450 2C8 complexed with 9-cis-retinoic acid reveals that the substrate binds in a position consistent with oxidation at the C4 position to form the 4-hydroxy metabolite. researchgate.net This detailed understanding of the CYP-mediated metabolism of this compound is essential for comprehending its biological activity and potential interactions.

Table: Human Cytochrome P450 Enzymes in this compound Metabolism

| CYP Enzyme | Role in this compound Metabolism | Supporting Evidence | References |

| CYP2C9 | Major enzyme in the formation of 4-OH-9-cis-RA in adults. | Highest activity in lymphoblast microsomes expressing single CYPs. Formation inhibited by sulfaphenazole. | nih.gov |

| CYP2C8 | Active in 9-cis-RA metabolism. | Active in lymphoblast microsomes. Formation inhibited by quercetin. Crystal structure shows binding for C4 oxidation. | nih.govresearchgate.net |

| CYP3A4 | Active in 9-cis-RA metabolism in adults. | Formation inhibited by ketoconazole and troleandomycin. | nih.gov |

| CYP3A7 | Very active in 9-cis-RA metabolism. | Identified as highly active in lymphoblast microsomes expressing single CYPs. (Fetal isoform) | nih.gov |

Immunomodulatory and Anti-Inflammatory Effects of this compound

This compound demonstrates significant immunomodulatory and anti-inflammatory properties across various cell types involved in the immune response. patsnap.com These effects are largely mediated by its binding to and activation of RAR and RXR nuclear receptors, which in turn regulate the transcription of genes involved in inflammation. patsnap.comaging-us.com

In the central nervous system, this compound has been shown to suppress inflammatory responses from microglia and astrocytes, cell types implicated in the pathology of neuroinflammatory diseases. nih.gov It inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and IL-12 p40 by activated microglia. nih.gov Similarly, it inhibits NO and TNF-α production in astrocytes. nih.gov In mouse models of Alzheimer's disease, this compound has been found to reduce the levels of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α, suggesting it can alleviate neuroinflammation. aging-us.com

Beyond the nervous system, this compound affects other immune cells. It has been shown to exert anti-inflammatory effects on mast cells by inhibiting their migration in response to stem cell factor and blocking the expression and secretion of Th2 cytokines like IL-4 and IL-5. bslonline.org It also exerts immunosuppressive effects on dendritic cells. pnas.org The anti-inflammatory actions of this compound include the downregulation of pro-inflammatory cytokines and other inflammatory mediators, making it a potent regulator of immune responses. patsnap.com

Regulation of Immune Cell Adhesion and Trafficking

The movement and localization of immune cells are fundamental to a functioning immune system. 9-cis-RA plays a significant role in directing this traffic by influencing the expression of adhesion molecules on immune cells. nih.gov This process, known as T cell homing, is essential for mounting an effective immune response at specific tissue sites. mdpi.com

Research has demonstrated that 9-cis-RA can induce the adhesion of various human hematopoietic cell lines, including those of B-cells, T-cells, and monocytes. nih.gov This induced adhesion occurs through both integrin-dependent and integrin-independent mechanisms. nih.govnih.gov Integrins are a class of receptors on the surface of leukocytes that are pivotal in mediating cell adhesion. nih.gov 9-cis-RA has been shown to prompt immune cell adhesion through these established integrin receptors. nih.gov Interestingly, studies have also revealed a novel integrin-independent adhesion process that is reliant on the presence of the retinoid. nih.govnih.gov

Furthermore, 9-cis-RA, in conjunction with all-trans-retinoic acid (atRA), has been shown to positively regulate the expression of microRNA-10a. This, in turn, inhibits the GATA6/VCAM1 signaling pathway in vascular endothelial cells, a key pathway involved in the response to stress in blood vessels. uniprot.org

Modulation of Inflammatory Responses in Specific Cell Types (e.g., macrophages, monocytes)

9-cis-RA exhibits significant immunomodulatory and anti-inflammatory effects on various cell types, particularly macrophages and monocytes. aging-us.com In human adherent monocytes, pretreatment with 9-cis-RA has been found to significantly decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) when stimulated by bacterial endotoxins like lipopolysaccharide (LPS). bg.ac.rsnih.govnih.gov

Specifically, studies have shown that 9-cis-RA treatment of human adherent monocytes attenuates the inflammatory responses to LPS. bg.ac.rsnih.gov This includes a reduction in the mRNA expression and protein release of TNF-α, IL-6, and the chemokine ligands CCL3 and CCL4. nih.govnih.gov Conversely, 9-cis-RA enhances the production of the monocyte chemoattractant protein CCL2, which promotes the migration of classical monocytes. nih.govnih.gov This dual action of dampening the inflammatory burst while attracting specific immune cells may explain the beneficial effects of vitamin A supplementation in counteracting inflammation and fighting infections. bg.ac.rsnih.gov

In macrophages, 9-cis-RA has been observed to upregulate the expression of CD36, a scavenger receptor involved in the clearance of cellular debris and pathogens. ebi.ac.uk This leads to increased phagocytosis of pathogens like Plasmodium falciparum-parasitized erythrocytes. ebi.ac.uk The combined effect of increased parasite clearance and reduced pro-inflammatory cytokine responses highlights the potential of 9-cis-RA in modulating macrophage function during infection. ebi.ac.uk

Attenuation of Innate Immune System Responses

The innate immune system provides the first line of defense against pathogens. 9-cis-RA plays a role in tempering these initial, often robust, responses. It is involved in the attenuation of the innate immune system's reaction to viral infections. uniprot.orguniprot.org This modulation is thought to occur through the negative regulation of the transcription of antiviral genes, such as those for type I interferons. uniprot.orguniprot.org By controlling the expression of these potent signaling molecules, 9-cis-RA helps to prevent an overexuberant and potentially damaging inflammatory response.

Developmental Biology Roles of this compound in Animal Models

9-cis-retinoic acid is a critical signaling molecule during embryonic development, influencing a wide range of processes from the establishment of the body axis to the formation of specific organs. hmdb.caebi.ac.uk

Contributions to Normal Embryogenesis and Morphogenesis

Retinoids are indispensable for normal embryogenesis and morphogenesis, the processes by which an embryo forms and develops its shape. hmdb.caebi.ac.ukdiscoverx.com 9-cis-RA, along with other retinoic acid isomers, is vital for the proper development of chordate animals. ebi.ac.uk It functions as an intercellular signaling molecule that helps to define the anterior-posterior axis of the embryo. ebi.ac.uk Studies in bovine models have shown that the addition of 9-cis-RA during in vitro maturation of oocytes can improve early embryonic development, leading to increased blastocyst development and hatching rates. ebi.ac.uk It has also been shown to increase the number of cells in the inner cell mass of the blastocyst, a key indicator of embryo quality. ebi.ac.uk

Activation of Homeobox (Hox) Genes and Related Developmental Pathways

A primary mechanism through which 9-cis-RA and other retinoids exert their developmental effects is by activating Homeobox (Hox) genes. ebi.ac.ukwikipedia.org Hox genes are a family of master regulatory genes that control the body plan of an embryo along the head-tail axis. asu.edu Retinoic acid acts through its receptors, RAR and RXR, which bind to specific DNA sequences called retinoic acid response elements (RAREs) located near Hox genes. wikipedia.org This binding directly influences the transcription of these genes, thereby controlling their spatio-temporal expression patterns. wikipedia.orgasu.edu The precise regulation of Hox gene expression is crucial for the proper patterning and development of various embryonic structures. ebi.ac.ukasu.edu

Role in Organ-Specific Development (e.g., cardiac differentiation, hindbrain development)

The influence of 9-cis-RA extends to the development of specific organs. It is involved in cardiac muscle tissue development and the intricate process of hindbrain formation. lipidmaps.org During hindbrain development, a gradient of retinoic acid is established, which is essential for the segmentation of the neural tube into distinct rhombomeres. ecetoc.org These rhombomeres are transient segments that give rise to specific parts of the hindbrain. ecetoc.org Both a deficiency and an excess of retinoic acid can lead to severe abnormalities in hindbrain development. ecetoc.org Genetic loss-of-function studies in animal models that eliminate retinoic acid synthesis or its receptors have revealed developmental defects in the heart and hindbrain, among other organs, underscoring the critical role of retinoid signaling in organogenesis. wikipedia.org

Tissue-Specific Effects of this compound Beyond Major Organ Systems

This compound has demonstrated pro-angiogenic and pro-lymphangiogenic properties, influencing the signaling pathways within vascular endothelial cells. lktlabs.com It activates the proliferation, migration, and tube formation of primary human lymphatic endothelial cells (LECs). ahajournals.org This activation is mediated, in part, through the FGF-receptor signaling pathway. nih.gov

In the context of lymphangiogenesis, this compound has been shown to be a potent activator. ahajournals.orgnih.gov Studies using mouse models, including trachea, matrigel (B1166635) plug, and cornea pocket assays, have demonstrated its ability to induce lymphangiogenesis in vivo. nih.gov For instance, in a mouse cornea assay, this compound triggered a significant in-growth of lymphatic vessels. arvojournals.org This effect is critical for the therapeutic potential of this compound in conditions like secondary lymphedema, where it enhances lymphatic vessel regeneration. ahajournals.orgps-rc.org The mechanism involves the regulation of cell-cycle checkpoint regulators such as p27Kip1 and p57Kip2 through both non-genomic and genomic actions mediated by Prox1, a key regulator of lymphatic development. nih.gov

Interestingly, while promoting lymphangiogenesis, this compound's effect on hemangiogenesis (the formation of new blood vessels) can be different. In a corneal study, it did not produce a statistically significant increase in blood vessel development, suggesting a differential or independent regulation of these two processes in response to certain stimuli. arvojournals.org Furthermore, the activation of RAR-RXR and RXR-LXR heterodimers by this compound can lead to increased barrier tightness in endothelial cells by upregulating junctional proteins like VE-cadherin. nih.gov

Table 1: Effects of this compound on Vascular Endothelial Cells

| Process | Effect of this compound | Key Mediators/Pathways | Experimental Models |

|---|---|---|---|

| Lymphangiogenesis | Promotion | FGF-receptor signaling, Prox1, p27Kip1, p57Kip2 | Cultured LECs, Mouse trachea, Matrigel plug, Cornea pocket assays ahajournals.orgnih.govarvojournals.org |

| Endothelial Cell Proliferation | Increased | Akt-mediated non-genomic action, Transcription-dependent genomic action nih.gov | Primary human LECs ahajournals.orgnih.gov |

| Endothelial Cell Migration | Increased | - | Primary human LECs ahajournals.org |

| Endothelial Tube Formation | Increased | - | Primary human LECs ahajournals.org |

| Endothelial Barrier Tightness | Increased | Upregulation of VE-cadherin | Mouse and human brain endothelial cells in culture nih.gov |

This compound plays a significant role in the central nervous system (CNS), particularly in the processes of remyelination following injury or disease. nih.gov Remyelination is crucial for restoring nerve function and preventing axonal degeneration after demyelination, a hallmark of diseases like multiple sclerosis. nih.gov

Research has shown that this compound enhances remyelination, in part by acting as an agonist for the retinoid X receptor-gamma (RXR-γ). nih.gov In animal models, treatment with this compound after experimental demyelination led to increased remyelination. acs.org The activation of RXRs is linked to the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelin-producing oligodendrocytes. acs.org While retinoic acid (RA) in general promotes OPC proliferation, this compound specifically appears to enhance oligodendrocyte differentiation, suggesting distinct roles for different RA isomers and their receptors at various stages of myelin repair. frontiersin.org

Furthermore, this compound promotes the phagocytosis of myelin debris by macrophages. uniprot.orguniprot.orgdrugbank.com The clearance of myelin debris is a critical step for successful axonal regeneration and remyelination, as its accumulation can induce inflammation and inhibit repair processes. nih.gov Studies have shown that all-trans retinoic acid (ATRA), a related compound, enhances the endocytosis of myelin by macrophages through the induction of tissue transglutaminase-2. nih.gov This RAR-dependent increase in phagocytosis is associated with a reduction in the expression of pro-inflammatory markers and an increase in the expression of proteins involved in lipid transport. nih.gov

Table 2: Role of this compound in Myelination Processes

| Process | Effect of this compound | Key Mediators/Pathways | Cell Types Involved |

|---|---|---|---|

| Remyelination | Enhanced | RXR-γ agonism | Oligodendrocyte Progenitor Cells (OPCs), Oligodendrocytes nih.govacs.org |

| Oligodendrocyte Differentiation | Promoted | RXR activation | Oligodendrocyte Progenitor Cells (OPCs) acs.orgresearchgate.net |

| Myelin Debris Phagocytosis | Promoted | RXR activation | Macrophages uniprot.orguniprot.org |

| Inflammatory Response Modulation | Reduced pro-inflammatory cytokine production | - | Microglia, Astrocytes aging-us.comnih.gov |

This compound also influences glucose metabolism and insulin signaling in skeletal muscle, a key tissue for maintaining glucose homeostasis. tennessee.edu Studies on human skeletal muscle cells have shown that this compound, acting as an RXR agonist, can directly affect insulin signaling pathways. nih.govnih.gov

In myotubes from non-diabetic individuals, treatment with this compound (in combination with a PPARα agonist) increased the expression of insulin receptor substrate-2 (IRS-2) and the p85α subunit of phosphatidylinositol 3-kinase (PI 3-kinase). nih.gov This led to an increase in insulin-stimulated protein kinase B (Akt) phosphorylation and, consequently, enhanced glucose uptake. nih.gov

However, the effects are different in myotubes from individuals with type 2 diabetes. While this compound still increased the basal rate of glucose uptake, it did not restore the blunted insulin-stimulated glucose transport associated with the condition. nih.govnih.gov This suggests that while RXR activation can influence glucose metabolism, it may not overcome the specific defects in the IRS-1-dependent pathway seen in insulin resistance. nih.gov Rexinoids, which are synthetic RXR agonists, have been shown to improve insulin sensitivity in mouse models of obesity and diabetes, further highlighting the role of this pathway in metabolic control. nih.gov

Table 3: Effects of this compound on Glucose Metabolism in Skeletal Muscle Cells

| Parameter | Effect in Non-Diabetic Cells | Effect in Type 2 Diabetic Cells | Key Signaling Molecules |

|---|---|---|---|

| Basal Glucose Uptake | - | Increased | - |

| Insulin-Stimulated Glucose Uptake | Increased | No restoration of impaired stimulation | IRS-2, PI 3-kinase, Akt nih.govresearchgate.net |

| IRS-2 mRNA and Protein Expression | Increased | Increased | - |

| p85α PI 3-kinase mRNA and Protein Expression | Increased | Increased | - |

| Insulin-Stimulated Akt Phosphorylation | Increased | No significant restoration | Akt nih.govresearchgate.net |

Biosynthesis and Endogenous Metabolism of 9 Cis Retinoate

Enzymatic Pathways for 9-cis-Retinoate Formation

The biosynthesis of this compound is a multi-step process that begins with its precursors, 9-cis-retinol (B22316) and 9-cis-retinal (B17824).

The creation of this compound involves a two-step oxidation process. nih.gov Initially, 9-cis-retinol is converted to 9-cis-retinal. nih.govnih.gov Subsequently, 9-cis-retinal is oxidized to form this compound. np-mrd.orgnih.gov This process is considered a key pathway for the endogenous synthesis of this compound. nih.gov Research has also indicated that this compound can be formed from the dietary precursor 9-cis-β-carotene, which is cleaved to produce 9-cis-retinal. nih.govnih.govmedchemexpress.com Additionally, studies have shown that all-trans-retinol can be converted to 9-cis-retinal in cell homogenates, suggesting it can serve as a source for this compound synthesis. acs.org Another potential, though perhaps less direct, pathway involves the isomerization of all-trans-retinoic acid to 9-cis-retinoic acid, a process that has been observed in bovine liver membranes. researchgate.net

Several enzymes play crucial roles in the synthesis of this compound. A stereospecific 9-cis-retinol dehydrogenase has been identified that oxidizes 9-cis-retinol to 9-cis-retinaldehyde. nih.gov This enzyme is a member of the short-chain alcohol dehydrogenase/reductase superfamily. nih.gov While this specific dehydrogenase is key, other alcohol dehydrogenases, such as cytosolic alcohol dehydrogenase 4, have been found to be inefficient in catalyzing this particular reaction. nih.gov

The subsequent conversion of 9-cis-retinal to 9-cis-retinoic acid is catalyzed by retinaldehyde dehydrogenases (RALDHs). mpg.demdpi.com Specifically, Retinal Dehydrogenase 1 (ALDH1A1) and Retinal Dehydrogenase 2 (ALDH1A2) have been shown to facilitate this conversion. np-mrd.orghmdb.ca The coordinated action of both retinol (B82714) and retinal dehydrogenases is necessary for the efficient in vivo production of 9-cis-retinoic acid. nih.gov

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme Class | Specific Enzyme(s) | Precursor | Product |

|---|---|---|---|

| Alcohol Dehydrogenase | 9-cis-retinol dehydrogenase | 9-cis-retinol | 9-cis-retinal |

Conversion from 9-cis-Retinol and 9-cis-Retinal Precursors

Physiological Occurrence and Endogenous Detection of this compound

The presence of this compound in the body is not widespread, but it has been identified and quantified in specific biological contexts.

High-performance liquid chromatography (HPLC) is a common method for measuring this compound in plasma and tissues. iarc.fr This technique typically involves acidifying the sample, extracting the retinoids with an organic solvent, and then separating the different isomers. iarc.fr To enhance sensitivity and selectivity, particularly for various retinoic acid isomers, advanced methods like tandem mass spectrometry (LC-MS/MS) are employed. iarc.frnih.govnih.gov This highly sensitive method allows for the quantification of endogenous retinoic acid in limited biological samples. springernature.com

While for a long time its detection in vivo was challenging, this compound has been definitively identified as an endogenous retinoid in the pancreas using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.govstemcell.comnih.gov In the pancreas, its concentration has been reported to be in the range of 20 to 30 pmol/g of tissue. amegroups.org Fasting has been shown to increase the levels of this compound in the pancreas, as well as in white and brown adipose tissue and the brain. escholarship.org Although present, the concentration of this compound in tissues and plasma is generally very low compared to other retinoids like all-trans-retinol. iarc.fr For instance, in mouse kidney and liver, concentrations were found to be 100 pmol/g and 13 pmol/g, respectively. iarc.fr

Detection Methods and Quantification in Biological Samples

Interaction with Cellular Retinoid-Binding Proteins in this compound Biosynthesis and Transport

Cellular retinoid-binding proteins are crucial for the transport and metabolism of retinoids, including the precursors to this compound.

Cellular retinol-binding protein I (CRBPI) and cellular retinol-binding protein II (CRBPII) are intracellular chaperones that bind with high affinity to 9-cis-retinol and 9-cis-retinal. medchemexpress.comresearchgate.netnih.gov CRBPI exhibits a higher affinity for 9-cis-retinol (Kd of 11 nM) compared to CRBPII (Kd of 68 nM). nih.gov For 9-cis-retinal, the binding affinities are 8 nM for CRBPI and 5 nM for CRBPII. researchgate.netnih.gov These binding proteins are thought to facilitate the delivery of these precursors to the enzymes responsible for synthesizing this compound. researchgate.net Interestingly, neither CRBPI nor CRBPII binds significantly to this compound itself. researchgate.netnih.gov

The role of CRBPI in regulating this compound levels has been demonstrated in studies with mice lacking the gene for CRBPI. These mice were found to have higher concentrations of 9-cis-retinoic acid in their pancreata, suggesting that CRBPI plays a role in modulating its biosynthesis. amegroups.org These binding proteins help to solubilize the lipophilic retinoids within the aqueous environment of the cell and control their access to metabolic enzymes. nih.gov

Table 2: Binding Affinities of Cellular Retinoid-Binding Proteins for 9-cis-Retinoid Precursors

| Binding Protein | Ligand | Dissociation Constant (Kd) |

|---|---|---|

| CRBPI | 9-cis-retinol | 11 nM nih.gov |

| CRBPII | 9-cis-retinol | 68 nM nih.gov |

| CRBPI | 9-cis-retinal | 8 nM researchgate.netnih.gov |

Binding Affinities and Structure-Function Relationships with CRBPI and CRBPII

Cellular Retinol-Binding Proteins I and II (CRBPI and CRBPII) are intracellular chaperones that bind retinol and retinal with high affinity, protecting them from non-specific oxidation and facilitating their delivery to metabolic enzymes. nih.gov While all-trans-retinoic acid is a high-affinity ligand for cellular retinoic acid-binding proteins (CRABPs), 9-cis-retinoic acid binds to CRABP I and II with much lower affinity, if at all. iarc.fr Studies monitoring the binding of 9-cis-retinoids to CRBPI and CRBPII have found no significant binding of 9-cis-retinoic acid to either protein. researchgate.netnih.gov

However, the precursors of 9-cis-retinoic acid, namely 9-cis-retinol and 9-cis-retinal, do bind with high affinity to both CRBPI and CRBPII. nih.govnih.gov This suggests a model for 9-cis-retinoic acid biosynthesis that involves the chaperoned delivery of its precursors to the necessary enzymes. researchgate.netnih.gov

| Compound | CRBPI K'd (nM) | CRBPII K'd (nM) |

|---|---|---|

| 9-cis-Retinol | 11 nih.govresearchgate.netnih.gov | 68 nih.govresearchgate.netnih.gov |

| 9-cis-Retinal | 8 nih.govresearchgate.netnih.govcaymanchem.commedchemexpress.comtargetmol.com | 5 nih.govresearchgate.netnih.govcaymanchem.commedchemexpress.comtargetmol.com |

| 9-cis-Retinoic Acid | No significant binding observed researchgate.netnih.gov | No significant binding observed researchgate.netnih.gov |

Metabolic Degradation and Interconversion of this compound

The elimination of 9-cis-retinoic acid is primarily achieved through metabolic processes, including oxidation and isomerization. iarc.fr Cultured human hepatocytes have been shown to metabolize 9-cis-retinoic acid more rapidly than all-trans-retinoic acid. iarc.fr The metabolic pathways lead to the formation of more polar compounds that can be excreted, as well as conversion to other biologically active isomers. iarc.frontosight.ai

A primary route of metabolic degradation for 9-cis-retinoic acid is oxidation. The major oxidative metabolite identified in both human and animal studies is 9-cis-4-oxoretinoic acid. iarc.fr In studies with rats, 9-cis-4-hydroxy- and 9-cis-4-oxoretinoic acid were identified as major metabolites. iarc.fr Similarly, in human studies, 9-cis-4-oxoretinoic acid was found to be the main metabolite in serum, with concentrations reaching 41-83% of those observed for the parent compound. iarc.fr

The cytochrome P450 enzyme system is involved in this process. Specifically, CYP26C1, a human cytochrome P450 enzyme, has been identified as being involved in the metabolism of both 9-cis and all-trans isomers of retinoic acid to their respective 4-oxo metabolites. ebi.ac.uk

In addition to hydroxylation and oxidation at the C4 position, other polar metabolites are formed through glucuronidation. iarc.fr The major urinary metabolites identified in humans include 9-cis-retinoyl-β-glucuronide and 9-cis-4-oxoretinoyl-β-glucuronide. iarc.fr The formation of volatile radiolabeled products in rat studies also suggests that β-oxidation of the side chain may occur. iarc.fr A metabolite identified as 9-cis-13,14-dihydroretinoic acid is thought to represent an initial step in this β-oxidation pathway. iarc.fr

| Metabolite | Metabolic Process |

|---|---|

| 9-cis-4-oxoretinoic acid | Oxidation iarc.fr |

| 9-cis-4-hydroxy-retinoic acid | Hydroxylation iarc.fr |

| 9-cis-retinoyl-β-glucuronide | Glucuronidation iarc.fr |

| 9-cis-4-oxoretinoyl-β-glucuronide | Oxidation and Glucuronidation iarc.fr |

| 9-cis-13,14-dihydroretinoic acid | Reduction (Initial step of β-oxidation) iarc.fr |

9-cis-retinoic acid undergoes isomerization to other retinoic acid isomers, including all-trans-retinoic acid, 13-cis-retinoic acid, and 9,13-di-cis-retinoic acid. iarc.fr This interconversion appears to be a reversible process. Studies have shown that bovine liver membranes can catalyze the isomerization of all-trans-retinoic acid into both 9-cis- and 13-cis-retinoic acid. researchgate.netnih.govnih.gov This reaction is thought to be mediated by thiol groups present in small molecules and proteins. iarc.frresearchgate.netnih.gov

In human keratinocytes, a prodrug/drug relationship between 9-cis-retinoic acid and all-trans-retinoic acid has been suggested, as rapid intracellular accumulation of all-trans-retinoic acid was observed following treatment with 9-cis-retinoic acid. nih.gov After administration in humans, all-trans- and 13-cis-retinoic acid have been identified as metabolites in plasma. iarc.fr The formation of 9,13-di-cis-retinoic acid has also been noted as a major metabolite of 9-cis-retinoic acid in mouse plasma. iarc.fr

Advanced Research Methodologies for Studying 9 Cis Retinoate